molecular formula C21H25NO4 B11429800 2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11429800
M. Wt: 355.4 g/mol
InChI Key: RPQSNLFXWXDAJV-UHFFFAOYSA-N
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Description

2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and elimination to yield the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-propoxyethyl 3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C21H25NO4/c1-3-9-25-10-11-26-21(24)20-14(2)19-17(22-20)12-16(13-18(19)23)15-7-5-4-6-8-15/h4-8,16,22H,3,9-13H2,1-2H3

InChI Key

RPQSNLFXWXDAJV-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C

Origin of Product

United States

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